molecular formula C23H23N3O5 B2892207 (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-47-1

(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2892207
CAS No.: 1327180-47-1
M. Wt: 421.453
InChI Key: RHMRWSCSRINPLN-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-Carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar heterocyclic core. Its structure features:

  • A chromene backbone with an 8-methoxy substituent, enhancing electron-donating properties.
  • A (4-carbamoylphenyl)imino group at the 2-position, contributing hydrogen-bonding capacity via the carbamoyl moiety (-CONH₂).
  • A tetrahydrofuran-2-ylmethyl (THF-methyl) group attached to the carboxamide nitrogen, which may improve solubility and pharmacokinetic properties due to the oxygen-rich THF ring.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-19-6-2-4-15-12-18(22(28)25-13-17-5-3-11-30-17)23(31-20(15)19)26-16-9-7-14(8-10-16)21(24)27/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMRWSCSRINPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS Number: 1327180-47-1) is a complex organic molecule characterized by a chromene core with various functional groups. This structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O5C_{23}H_{23}N_{3}O_{5} with a molecular weight of 421.4 g/mol. The presence of functional groups such as carbamoyl, methoxy, and imino linkages indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
CAS Number1327180-47-1

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, thiosemicarbazones derived from chromene derivatives have demonstrated strong antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.

The biological activity can be attributed to the interaction of the compound's functional groups with biological macromolecules. The imino group may facilitate hydrogen bonding with target proteins, while the methoxy group can enhance lipophilicity, potentially improving cellular uptake. Computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict specific biological activities based on structural characteristics.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various chromene derivatives for their antimicrobial properties, revealing that several exhibited strong inhibition against common bacterial strains . While direct data on our compound is lacking, its structural analogs suggest potential efficacy.
  • Anticancer Activity : A related study demonstrated that structurally similar compounds showed significant cytotoxicity against cancer cell lines, indicating a need for further investigation into the specific effects of this compound in cancer models .

Comparison with Similar Compounds

Table 1: Comparative Structural Features and Molecular Properties

Compound Name Substituent on Phenyl Ring Carboxamide Side Chain Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-Carbamoyl THF-methyl C₂₃H₂₂N₃O₄ 414.45 High H-bond potential via -CONH₂
(2Z)-2-[(2-Chloro-4-methylphenyl)imino]-8-methoxy-N-(THF-2-ylmethyl)-2H-chromene-3-carboxamide 2-Cl, 4-CH₃ THF-methyl C₂₂H₂₁ClN₂O₃ 412.87 Electron-withdrawing Cl enhances stability
(2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 3,4-F₂ Thiazol-2-yl C₂₀H₁₃F₂N₃O₃S 413.40 Fluorine increases lipophilicity; thiazole enhances π-stacking
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(THF-2-ylmethyl)-2H-chromene-3-carboxamide 4-SCH₃ THF-methyl C₂₂H₂₁ClN₂O₃S 428.90 SCH₃ group may modulate redox activity
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F Acetyl C₁₈H₁₃FN₂O₃ 324.31 Acetyl group reduces steric hindrance

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Methoxy at C-8 stabilizes the chromene ring via resonance, a feature shared with all listed compounds.

Side Chain Modifications: THF-methyl vs. Thiazol-2-yl: The THF-methyl group (target compound) likely improves aqueous solubility compared to the thiazole-containing analogue (), which may prioritize membrane permeability . Acetyl vs.

Impact of Halogenation :

  • Chlorine () and fluorine () substituents increase electronegativity, affecting electronic distribution and metabolic stability. For example, 3,4-difluorophenyl () enhances resistance to oxidative degradation .

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable in the provided evidence, structural trends suggest:

  • The target compound’s carbamoyl group could favor interactions with serine/threonine kinases or proteases requiring H-bond donors.
  • Chlorinated analogues () might exhibit enhanced stability in acidic environments, relevant for oral bioavailability.
  • Thiazole-containing derivatives () may target metalloenzymes or nucleic acids via π-π interactions.

Q & A

Q. What are the key synthetic routes for preparing (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves:

Chromene Core Formation : Cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) .

Imino Group Introduction : Condensation with 4-carbamoylaniline via Schiff base formation .

Methoxylation : O-methylation using dimethyl sulfate or methyl iodide in polar aprotic solvents (e.g., DMF) .

Amidation : Coupling tetrahydrofuran-2-ylmethylamine to the chromene core using EDCI/HOBt in dichloromethane .
Critical Note : Reaction intermediates require purification via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration at the imine bond and substitution patterns (e.g., methoxy singlet at ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected for C₂₃H₂₄N₃O₅) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) to resolve stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based protocols) to identify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the amidation step?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance carboxamide coupling efficiency .
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, to reduce side reactions .
  • Continuous Flow Reactors : Implement microfluidic systems for precise temperature control and reduced reaction times (e.g., 30% yield improvement) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA (e.g., G-score analysis for binding affinity) .
  • MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on chromene derivatives to correlate substituents (e.g., carbamoyl vs. chloro groups) with activity .

Q. How can contradictory data on biological activity across similar chromene derivatives be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values and assay conditions (e.g., pH, cell lines) from studies on analogs (e.g., fluoro vs. methoxy substituents) .
  • Structural Profiling : Use X-ray crystallography to identify conformational differences affecting target binding .
  • Dose-Response Curves : Re-test the compound under standardized protocols to rule out batch variability .

Q. What advanced techniques characterize the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • CYP450 Inhibition : Fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6 .
  • Aldehyde Oxidase Assays : Monitor oxidation pathways using UV-Vis spectroscopy .

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